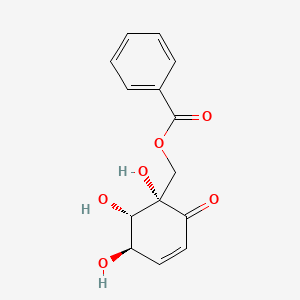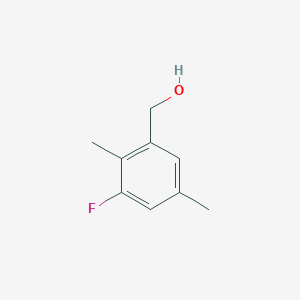
(Chloromethyl)(fluoro)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(fluoro)dimethylsilane is an organosilicon compound with the molecular formula C3H8ClFSi. This compound is characterized by the presence of both chloromethyl and fluoro groups attached to a silicon atom, which is also bonded to two methyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(fluoro)dimethylsilane typically involves the reaction of chloromethylsilane with a fluorinating agent. One common method is the reaction of chloromethyl(dimethyl)silane with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane to facilitate the reaction. The reaction can be represented as follows:
ClCH2Si(CH3)2H+HF→ClCH2Si(CH3)2F+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(fluoro)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used in substitution reactions, typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in oxidation reactions, often in the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in reduction reactions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with altered functional groups.
Scientific Research Applications
(Chloromethyl)(fluoro)dimethylsilane finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes, such as labeling or cross-linking studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
Mechanism of Action
The mechanism of action of (Chloromethyl)(fluoro)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl and fluoro groups provide sites for chemical reactions, allowing the compound to participate in substitution, oxidation, and reduction reactions. The silicon atom, bonded to both methyl groups, imparts stability to the compound while allowing for functional group modifications.
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylsilane: Lacks the fluoro group, making it less reactive in certain substitution reactions.
(Fluoromethyl)dimethylsilane: Contains a fluoromethyl group instead of chloromethyl, leading to different reactivity patterns.
(Chloromethyl)(methyl)dimethylsilane: Contains an additional methyl group, altering its chemical properties and reactivity.
Uniqueness
(Chloromethyl)(fluoro)dimethylsilane is unique due to the presence of both chloromethyl and fluoro groups, which provide distinct reactivity patterns and make it a versatile compound for various applications. The combination of these functional groups allows for a wide range of chemical modifications and reactions, making it valuable in both research and industrial settings.
Properties
CAS No. |
421-21-6 |
|---|---|
Molecular Formula |
C3H8ClFSi |
Molecular Weight |
126.63 g/mol |
IUPAC Name |
chloromethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C3H8ClFSi/c1-6(2,5)3-4/h3H2,1-2H3 |
InChI Key |
YVAKMDBUZRKCCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


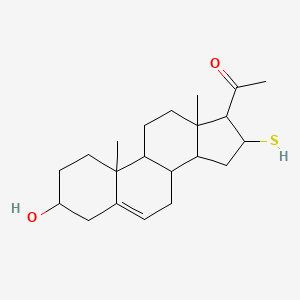
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
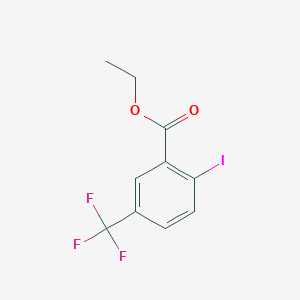
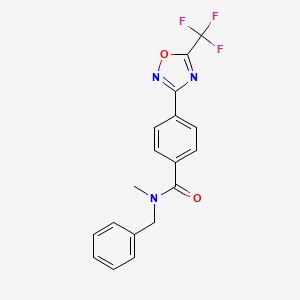
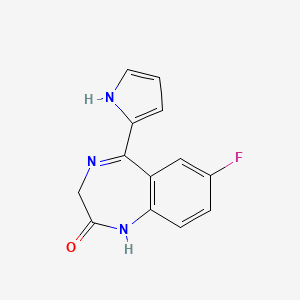
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
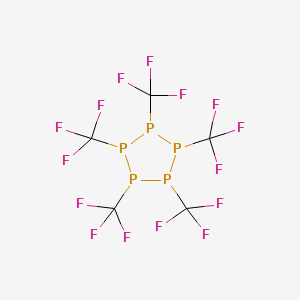
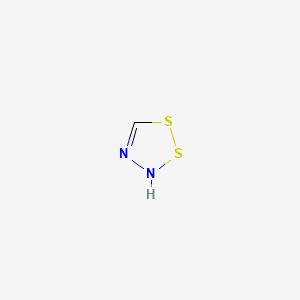
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)


